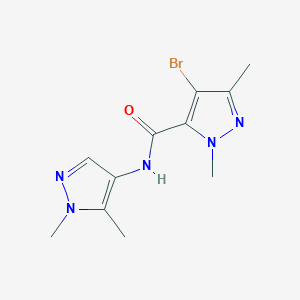![molecular formula C22H19Cl2NO2 B10960708 3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B10960708.png)
3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of dichlorophenoxy and dimethylphenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 3,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide is unique due to its specific combination of dichlorophenoxy and dimethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19Cl2NO2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H19Cl2NO2/c1-14-8-15(2)10-19(9-14)25-22(26)17-5-3-4-16(11-17)13-27-21-7-6-18(23)12-20(21)24/h3-12H,13H2,1-2H3,(H,25,26) |
InChI Key |
DFZNLKIPIFWHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960631.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B10960632.png)

![4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B10960654.png)
![4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960661.png)

![3-(Ethylsulfanyl)-6-[2-(pentyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10960669.png)
![(2E)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B10960675.png)
![4-bromo-N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10960677.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10960689.png)
![(1-methyl-5-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1H-pyrazol-3-yl)(morpholin-4-yl)methanone](/img/structure/B10960692.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10960695.png)
![methyl {[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B10960697.png)
![13-(difluoromethyl)-4-[(4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960701.png)
